molecular formula C16H14N2O2S B10802060 N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide

N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B10802060
M. Wt: 298.4 g/mol
InChI Key: CGXLFMVWIXMSMH-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 of the benzothiazole core and a (2-methoxyphenyl)methyl substituent on the amide nitrogen. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The 2-methoxyphenylmethyl group in this compound may enhance lipophilicity and influence receptor binding, making it structurally distinct from simpler benzothiazole derivatives.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H14N2O2S/c1-20-14-5-3-2-4-12(14)9-17-16(19)11-6-7-13-15(8-11)21-10-18-13/h2-8,10H,9H2,1H3,(H,17,19)

InChI Key

CGXLFMVWIXMSMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Biological Activity

N-[(2-Methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article presents a comprehensive review of its biological activity, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its pharmacological potential. The methoxy group on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several benzothiazole derivatives, this compound was tested against HeLa (human cervical carcinoma) and C6 (rat brain tumor) cell lines. The compound showed an IC50 value of 5.89 µM against C6 cells and 3.98 µM against HeLa cells, indicating potent anticancer activity compared to standard drugs like cisplatin and 5-fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
This compoundC65.8914.46 (Cisplatin)
This compoundHeLa3.9837.95 (Cisplatin)

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Benzothiazole derivatives are known to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydroorotase.

Research Findings

A review of benzothiazole derivatives indicated that they possess broad-spectrum antibacterial activity. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µM)Reference Drug MIC (µM)
Staphylococcus aureus~12.93 (Ciprofloxacin)
Escherichia coli~12.93 (Ciprofloxacin)

The mechanism through which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Studies have shown that this compound activates caspase pathways in cancer cells, leading to programmed cell death .
  • Inhibition of Key Enzymes : The compound inhibits DNA gyrase and other critical enzymes involved in bacterial replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key substituents that enhance the biological activity of benzothiazole derivatives:

  • The methoxy group at position 2 on the phenyl ring has been associated with increased lipophilicity and improved cellular uptake.
  • Variations in the carboxamide group have also been explored to optimize potency against specific targets.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide exhibits antimicrobial properties. In vitro studies have shown that related benzothiazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have been tested against various strains of bacteria, demonstrating significant antibacterial activity.

CompoundActivityReference
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamideAntibacterial
4-(6-substituted-1,3-benzothiazole-2-yl) amino derivativesAntimicrobial

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and interference with cell cycle progression.

StudyFindingsReference
Srivastava et al. (2019)Identified compounds with significant anticancer activity against various cancer cell lines
Venkatesh et al. (2009)Reported on the anticancer efficacy of substituted benzothiazoles

Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications:

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting microbial infections and cancer therapies. Its unique chemical properties allow it to be modified to enhance efficacy and reduce toxicity.

Anti-inflammatory Effects

Some studies have indicated that derivatives of benzothiazoles possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in the development of new materials such as polymers and dyes due to its unique structural features.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring demonstrates electrophilic character at position 2, enabling substitution reactions. In analogous compounds (e.g., 2-amino-6-thiocyanatobenzo[d]thiazole derivatives), chloroacetyl chloride reacts with the amino group to form acetamide derivatives under mild conditions (ethanol, room temperature) . For N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide:

  • Reagents : Chloroacetyl chloride, acyl chlorides.

  • Conditions : Base-mediated (e.g., pyridine) in aprotic solvents like DMF.

  • Products : Substituted acetamide derivatives at the benzothiazole nitrogen.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (6M), reflux1,3-Benzothiazole-6-carboxylic acid + 2-methoxybenzylamine
Basic HydrolysisNaOH (2M), 80°CSodium carboxylate + 2-methoxybenzylamine

This reactivity is consistent with carboxamide hydrolysis trends observed in benzothiazole-based pharmaceuticals .

Oxidation Reactions

The methoxybenzyl group exhibits stability under standard oxidation conditions, but the benzothiazole sulfur atom can be oxidized:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Acetic acid, 60°CBenzothiazole sulfoxide
mCPBADichloromethane, 0°C → RTBenzothiazole sulfone

Similar oxidation patterns are documented for 2-methylsulfonyl benzothiazoles in medicinal chemistry studies .

Coupling Reactions

The carboxamide moiety participates in coupling reactions with amines or heterocycles:

Example : Reaction with 5-nitrofuran-2-carboxylic acid derivatives:

  • Reagents : DCC (N,N’-dicyclohexylcarbodiimide), DMAP (catalyst).

  • Conditions : Dry THF, 0°C → RT.

  • Product : Biarylamide derivatives with enhanced antimicrobial activity .

Functionalization of the Methoxy Group

Demethylation under harsh conditions generates reactive phenolic intermediates:

  • Reagents : BBr₃ (1.0M in DCM), −78°C → RT.

  • Product : Hydroxybenzyl-substituted benzothiazole carboxamide.

This reaction aligns with demethylation strategies used in analogs for improving solubility .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

CompoundStructural FeatureReactivity Highlight
N-(2-chlorobenzyl)-1,3-benzothiazole-6-carboxamideChlorine substituentFaster nucleophilic aromatic substitution at position 6
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamideCF₃ groupEnhanced electrophilicity at benzothiazole C2*

*Excluded source mentioned for context only.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Carboxamides with Varied Substituents

2-Acetamido-N-[4-(Thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (Compound 28)
  • Structure : Benzothiazole-6-carboxamide with a sulfonamide-thiazole substituent.
  • Key Differences : The amide substituent here is a bulky sulfonamide-thiazole group, contrasting with the methoxyphenylmethyl group in the target compound. This structural variation likely reduces membrane permeability but may improve selectivity for specific enzymatic targets .
  • Applications: Potential use in targeted therapies due to sulfonamide groups’ affinity for carbonic anhydrases or kinases.
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
  • Structure : Features a pyridazine ring fused to the carboxamide and a 6-methylbenzothiazole core.
  • The 6-methyl group on the benzothiazole increases steric hindrance compared to the unsubstituted benzothiazole in the target compound .

Halogenated Benzothiazole Carboxamides

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride
  • Structure : Contains a fluorine atom at position 6 of the benzothiazole and an imidazole-propyl group.
  • Key Differences : Fluorination enhances metabolic stability and electron-withdrawing effects, while the imidazole group may confer metal-binding properties, unlike the methoxyphenylmethyl group .
  • Applications: Potential use in antiviral or antifungal therapies due to imidazole’s known activity.
Tunlametinib (4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide)
  • Structure : Features multiple halogen substitutions (F, I) and a hydroxyethoxy group.
  • Key Differences : The iodine and fluorine atoms improve binding to tyrosine kinases, while the hydroxyethoxy group enhances solubility. This contrasts with the lipophilic methoxyphenylmethyl group in the target compound .
  • Applications : Clinically validated as a tyrosine kinase inhibitor for cancer therapy.

Benzothiazole Derivatives with Aromatic Substituents

N-(5-Methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
  • Structure : Substituted with a 5-methylthiazole group.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)acetamide
  • Structure : Contains a trifluoromethyl group on the benzothiazole and a 3-methoxyphenylacetamide chain.
  • Key Differences : The trifluoromethyl group significantly increases lipophilicity and resistance to oxidative metabolism, while the methoxyphenylacetamide chain may mimic natural ligands in receptor binding .

NBOMe Series: Structural Analogues with Phenethylamine Cores

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
  • Structure : Shares the N-[(2-methoxyphenyl)methyl] group but has a phenethylamine core instead of benzothiazole.
  • Applications: Noted for hallucinogenic effects, highlighting how core structure dictates pharmacological activity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity
Target Compound Benzothiazole N-[(2-Methoxyphenyl)methyl] Kinase inhibition (hypothesized)
Tunlametinib Benzothiazole 4-Fluoro, 5-(2-fluoro-4-iodoanilino), hydroxyethoxy Tyrosine kinase inhibition (antineoplastic)
25I-NBOMe Phenethylamine N-[(2-Methoxyphenyl)methyl], 4-iodo Serotonin 2A receptor agonism
N-(5-Methyl-1,3-thiazol-2-yl)-... Benzothiazole 5-Methylthiazole Antimicrobial (potential)

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~328.4 3.2 <0.1 (DMSO)
Tunlametinib ~513.2 2.8 0.5 (aqueous buffer)
25I-NBOMe ~413.3 4.1 Insoluble in water

Research Findings and Implications

  • Substituent Effects : The methoxyphenylmethyl group in the target compound enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility. Comparatively, tunlametinib’s hydroxyethoxy group balances solubility and target engagement .
  • Core Structure Dictates Activity : While the NBOMe series (e.g., 25I-NBOMe) shares the methoxyphenylmethyl group, their phenethylamine core directs activity toward serotonin receptors, unlike benzothiazoles’ enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving benzothiazole-6-carboxylic acid derivatives and 2-methoxybenzylamine. For example, refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform for 6 hours yields analogous benzothiazole carboxamides . Optimization includes adjusting solvent polarity (e.g., ethanol for recrystallization), temperature (reflux conditions), and stoichiometry. Catalysts like imidazole derivatives may improve yields, as seen in similar syntheses (22% yield reported without optimization) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography unambiguously determines molecular geometry and hydrogen-bonding patterns, as demonstrated for related benzothiazole derivatives (e.g., triclinic P1 space group with H-bonded dimers) .
  • NMR spectroscopy (1H, 13C) identifies substituent effects, such as methoxy and benzyl groups. For example, methoxy protons resonate at δ 3.76 ppm in DMSO-d6 .
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretching at ~1668 cm⁻¹) .
  • Elemental analysis validates purity and stoichiometry .

Q. How can researchers screen for biological activity in benzothiazole carboxamides, and what preliminary assays are recommended?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans).
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Test against targets like urease or nitric oxide synthase via spectrophotometric methods, as seen in benzothiazole-2-amine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole carboxamide derivatives?

  • Methodology :

  • Assay standardization : Control variables like pH, temperature, and cell passage number. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR). For instance, 4-chlorophenyl analogs showed enhanced urease inhibition .
  • Purity validation : Use HPLC or LC-MS to rule out impurities affecting bioactivity .

Q. What strategies improve the yield of N-substituted benzothiazole carboxamides in multi-step syntheses?

  • Methodology :

  • Catalyst optimization : Replace traditional bases with organocatalysts (e.g., DMAP) to enhance acylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as applied in Suzuki cross-coupling for benzothiazole derivatives .

Q. How can X-ray crystallography and computational modeling synergize to predict pharmacological properties?

  • Methodology :

  • Molecular docking : Use crystal structure data (e.g., H-bonding motifs from ) to model interactions with biological targets (e.g., kinase active sites).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or redox activity .
  • MD simulations : Predict stability in physiological environments based on solvation free energy and LogP values .

Data Contradiction Analysis

Q. Why do some studies report variable cytotoxicity for benzothiazole carboxamides across cancer cell lines?

  • Methodology :

  • Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) of cell lines to identify resistance mechanisms.
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .
  • Metabolic profiling : Assess mitochondrial dysfunction (JC-1 staining) to clarify mode of action .

Experimental Design Considerations

Q. How should researchers design SAR studies to maximize pharmacological relevance?

  • Methodology :

  • Substituent libraries : Synthesize analogs with systematic variations (e.g., methoxy → ethoxy, halogenation patterns) .
  • Pharmacophore mapping : Identify critical moieties (e.g., benzothiazole core, methoxy group) using 3D-QSAR models .
  • In vivo validation : Prioritize compounds with favorable LogP (1–3) and low cytotoxicity to normal cells (e.g., HEK-293) .

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